molecular formula C15H31NO6 B14725920 2,3,4,5,6-pentahydroxy-N-nonylhexanamide CAS No. 5438-32-4

2,3,4,5,6-pentahydroxy-N-nonylhexanamide

Cat. No.: B14725920
CAS No.: 5438-32-4
M. Wt: 321.41 g/mol
InChI Key: KJSIEYQOCLMSDF-UHFFFAOYSA-N
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Description

2,3,4,5,6-Pentahydroxy-N-nonylhexanamide is a complex organic compound characterized by its multiple hydroxyl groups and a nonyl chain attached to a hexanamide backbone. This compound is notable for its unique structural properties, which make it a subject of interest in various scientific fields, including chemistry, biology, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,5,6-pentahydroxy-N-nonylhexanamide typically involves multi-step organic reactions. One common method includes the protection of hydroxyl groups followed by the introduction of the nonyl chain through nucleophilic substitution. The final step involves deprotection to yield the target compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the hydroxyl groups and the amide bond.

Chemical Reactions Analysis

Types of Reactions: 2,3,4,5,6-Pentahydroxy-N-nonylhexanamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amide group can be reduced to an amine under specific conditions.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or borane.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Conversion to amines.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

2,3,4,5,6-Pentahydroxy-N-nonylhexanamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a ligand in enzyme studies.

    Medicine: Explored for its therapeutic potential due to its unique structural properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3,4,5,6-pentahydroxy-N-nonylhexanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The multiple hydroxyl groups allow for hydrogen bonding and electrostatic interactions, which can modulate the activity of biological molecules. The nonyl chain provides hydrophobic interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy-N-nonylhexanamide
  • (2S,3S,4R,5R)-2,3,4,5,6-pentahydroxy-N-nonylhexanamide
  • (2S,3R,4R,5R)-2,3,4,5,6-pentahydroxy-N-nonylhexanamide

Comparison: While these compounds share a similar hexanamide backbone and multiple hydroxyl groups, their stereochemistry and the position of the nonyl chain can significantly influence their chemical reactivity and biological activity. 2,3,4,5,6-Pentahydroxy-N-nonylhexanamide is unique due to its specific arrangement of hydroxyl groups and the length of the nonyl chain, which confer distinct properties and applications.

Properties

CAS No.

5438-32-4

Molecular Formula

C15H31NO6

Molecular Weight

321.41 g/mol

IUPAC Name

2,3,4,5,6-pentahydroxy-N-nonylhexanamide

InChI

InChI=1S/C15H31NO6/c1-2-3-4-5-6-7-8-9-16-15(22)14(21)13(20)12(19)11(18)10-17/h11-14,17-21H,2-10H2,1H3,(H,16,22)

InChI Key

KJSIEYQOCLMSDF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCNC(=O)C(C(C(C(CO)O)O)O)O

Origin of Product

United States

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